Syndyphalin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

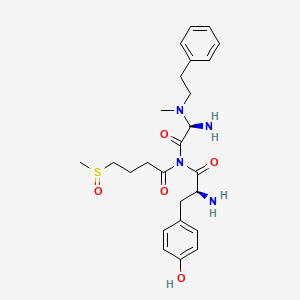

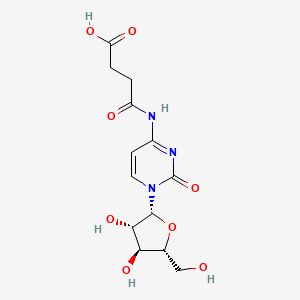

Syndyphalin is a synthetic tripeptide with enkephalin-like properties, known for its potent analgesic effects. It was first synthesized by Kiso et al. in 1981, who aimed to create more stable and potent enkephalin analogues . This compound has shown significant activity in both in vitro and in vivo assays, making it a valuable compound in pharmacological research.

Vorbereitungsmethoden

Syndyphalin can be synthesized through a series of chemical reactions involving the coupling of amino acids. The synthetic route typically involves the following steps:

Coupling of Tyrosine and D-Methionine: The first step involves the coupling of tyrosine with D-methionine using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Oxidation: The methionine residue is then oxidized to form methionine sulfoxide.

Coupling with Glycine: The oxidized dipeptide is then coupled with glycine to form the tripeptide.

Methylation: The final step involves the methylation of the phenethylamide group to form this compound.

Analyse Chemischer Reaktionen

Syndyphalin undergoes several types of chemical reactions, including:

Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide.

Reduction: The oxidized methionine can be reduced back to methionine using reducing agents such as dithiothreitol (DTT).

Substitution: The phenethylamide group can undergo substitution reactions with various reagents to form different analogues.

Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) for coupling, dithiothreitol (DTT) for reduction, and various oxidizing agents for oxidation. The major products formed from these reactions include methionine sulfoxide derivatives and substituted phenethylamide analogues.

Wissenschaftliche Forschungsanwendungen

Syndyphalin has a wide range of scientific research applications, including:

Pharmacology: This compound is used in pharmacological studies to investigate its analgesic properties and its effects on the central nervous system.

Endocrinology: This compound has been shown to stimulate growth hormone secretion in various animal models, making it a valuable tool in endocrinology research.

Neuroscience: This compound is used to study the mechanisms of opioid receptor activation and the modulation of pain pathways.

Wirkmechanismus

Syndyphalin exerts its effects by binding to µ-opioid receptors in the central nervous system. This binding activates the opioid receptors, leading to the inhibition of neurotransmitter release and the modulation of pain pathways. The ability of naloxone to block this compound-stimulated growth hormone secretion suggests that this peptide acts via µ-opiate receptors . The molecular targets involved in this compound’s mechanism of action include the µ-opioid receptors and the associated signaling pathways.

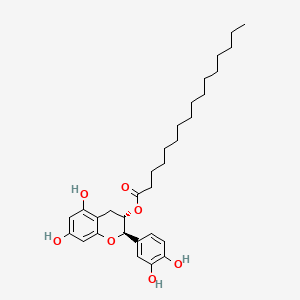

Vergleich Mit ähnlichen Verbindungen

Syndyphalin is similar to other enkephalin analogues, such as met-enkephalin and leu-enkephalin. this compound is unique in its structure and potency. Unlike met-enkephalin and leu-enkephalin, this compound has a methylated phenethylamide group, which contributes to its increased stability and potency . Other similar compounds include:

Met-enkephalin: A pentapeptide with opioid activity but lower potency compared to this compound.

Leu-enkephalin: Another pentapeptide with opioid activity, also less potent than this compound.

Dynorphin: A larger opioid peptide with different receptor selectivity and potency.

This compound’s unique structure and potent analgesic effects make it a valuable compound for research and potential therapeutic applications.

Eigenschaften

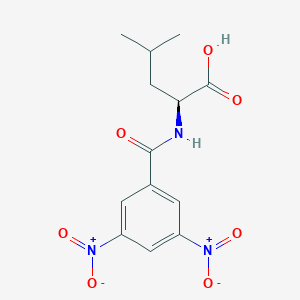

CAS-Nummer |

78263-45-3 |

|---|---|

Molekularformel |

C25H34N4O5S |

Molekulargewicht |

502.6 g/mol |

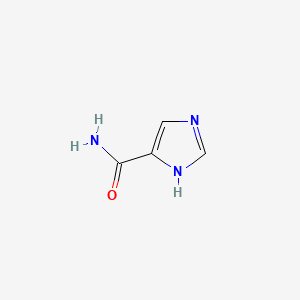

IUPAC-Name |

N-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-2-amino-2-[methyl(2-phenylethyl)amino]acetyl]-4-methylsulfinylbutanamide |

InChI |

InChI=1S/C25H34N4O5S/c1-28(15-14-18-7-4-3-5-8-18)23(27)25(33)29(22(31)9-6-16-35(2)34)24(32)21(26)17-19-10-12-20(30)13-11-19/h3-5,7-8,10-13,21,23,30H,6,9,14-17,26-27H2,1-2H3/t21-,23+,35?/m0/s1 |

InChI-Schlüssel |

VZHJHDJYSCFOFP-UAQYSYNFSA-N |

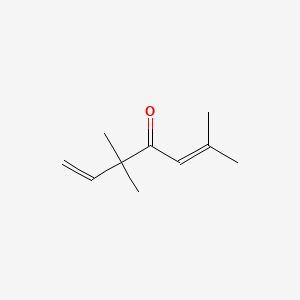

SMILES |

CN(CCC1=CC=CC=C1)C(C(=O)N(C(=O)CCCS(=O)C)C(=O)C(CC2=CC=C(C=C2)O)N)N |

Isomerische SMILES |

CN(CCC1=CC=CC=C1)[C@H](C(=O)N(C(=O)CCCS(=O)C)C(=O)[C@H](CC2=CC=C(C=C2)O)N)N |

Kanonische SMILES |

CN(CCC1=CC=CC=C1)C(C(=O)N(C(=O)CCCS(=O)C)C(=O)C(CC2=CC=C(C=C2)O)N)N |

Synonyme |

syndyphalin syndyphalin-33 Tyr-D-Met(O)-Gly-MPA Tyr-D-Met(O)-Gly-N-methylphenethylamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-Hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B1204991.png)

![pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate](/img/structure/B1204996.png)